Cas no 1019110-74-7 (3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol)

3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol is a chiral amino alcohol derivative featuring a trifluoromethoxy-substituted phenylmethyl group. Its structural uniqueness, combining an amine and hydroxyl functionality with a trifluoromethoxy aromatic moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethoxy group enhances metabolic stability and lipophilicity, which can be advantageous in drug design. The compound’s bifunctional nature allows for further derivatization, enabling applications in asymmetric synthesis or as a ligand in catalytic systems. Its well-defined stereochemistry also supports its use in enantioselective reactions. Suitable for research and industrial-scale applications, this compound offers versatility in synthetic organic chemistry.
3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol structure
1019110-74-7 structure
Product Name:3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol
CAS No:1019110-74-7
MF:C11H14F3NO2
MW:249.229573726654
MDL:MFCD11126708
CID:4567682
PubChem ID:43184386
Update Time:2025-10-28

3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Aminomethyl-3-(2-trifluoromethoxy-phenyl)-propan-1-ol
    • 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol
    • MDL: MFCD11126708
    • Inchi: 1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2
    • InChI Key: ZVSRKMYNSBZEDC-UHFFFAOYSA-N
    • SMILES: C(O)C(CN)CC1=CC=CC=C1OC(F)(F)F

Computed Properties

  • Exact Mass: 249.097663g/mol
  • Monoisotopic Mass: 249.097663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 249.23g/mol
  • XLogP3: 2
  • Topological Polar Surface Area: 55.5Ų

3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol
1019110-74-7
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$ 50.00 2022-06-07
TRC
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3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol
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$ 320.00 2022-06-07
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$2360.0 2024-05-21

3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol Related Literature

Additional information on 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol

Professional Introduction to Compound with CAS No. 1019110-74-7 and Product Name: 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol

The compound with the CAS number 1019110-74-7 and the product name 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular framework of this compound, featuring a combination of an amino group, a trifluoromethoxy-substituted phenyl ring, and a propanol backbone, positions it as a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in therapeutic contexts.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit high selectivity and efficacy. The structural motif of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol aligns well with this trend, as it incorporates elements known to enhance binding affinity and metabolic stability. Specifically, the presence of the trifluoromethoxy group is particularly noteworthy, as it is frequently employed in medicinal chemistry to modulate pharmacokinetic properties and improve drug-like characteristics. This feature has been extensively studied in the context of developing small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of this compound is its potential utility in the design of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, making them attractive targets for therapeutic intervention. The phenylmethyl moiety in 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol provides a scaffold that can be readily modified to optimize interactions with specific kinase domains. Recent studies have demonstrated that trifluoromethoxy-substituted aromatic compounds often exhibit enhanced binding affinity to protein targets due to their ability to engage hydrophobic pockets and form stable hydrogen bonds. This characteristic makes 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol a valuable building block for constructing novel kinase inhibitors.

Furthermore, the amino group present in the compound's structure offers opportunities for further derivatization, enabling the creation of more complex molecules with tailored biological activities. In drug discovery pipelines, such functional groups are often utilized for covalent bonding strategies that enhance target engagement and reduce off-target effects. The versatility of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol lies in its ability to serve as a precursor for synthesizing a wide range of pharmacologically relevant derivatives.

The synthesis of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol involves sophisticated organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, are employed to construct the desired molecular architecture. These techniques not only ensure the efficiency of the synthesis but also allow for scalability, which is crucial for industrial applications.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the potential of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol as a lead compound. These studies have revealed promising interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The trifluoromethoxy group, in particular, has been identified as a key pharmacophore contributing to these interactions due to its ability to modulate electronic properties and hydrophobicity.

In clinical research settings, derivatives of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol have shown encouraging results in preclinical models. These studies have focused on assessing their efficacy in modulating key signaling pathways associated with disease progression. The compound's ability to interact selectively with target proteins without significant off-target effects makes it an attractive candidate for further development into therapeutic agents.

The growing interest in fluorinated compounds underscores their importance in modern drug design. The presence of fluorine atoms can significantly alter physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are critical factors in drug development. 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol, with its trifluoromethoxy substituent, exemplifies how strategic incorporation of fluorine can enhance drug-like properties and improve therapeutic outcomes.

Future research directions may explore modifications to the core structure of 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol to optimize its pharmacological profile further. Techniques such as structure-based drug design and fragment-based optimization will likely be employed to identify more potent and selective analogs. Additionally, exploring new synthetic routes could enhance cost-effectiveness and sustainability in large-scale production.

The broader implications of this compound extend beyond its immediate applications in drug development. Its unique structural features make it a valuable tool for studying fundamental aspects of molecular recognition and enzyme inhibition mechanisms. By understanding how 3-Amino-2-{2-(trifluoromethoxy)phenylmethyl}propan-1-ol interacts with biological targets at a molecular level, researchers can gain insights that inform future discoveries across multiple disciplines.

In conclusion,3-Amino{[HTML] [CSS] [style="font-weight: bold;"] ropy l]{] [HTML] [CSS] [style="font-weight: bold;"] m}{] [HTML] [CSS] [style="font-weight: bold;"] ol}{] [HTML] [CSS] [style="font-weight: bold;"] }{] [HTML] [CSS] [style="font-weight: bold;"] -{] [HTML] [CSS] [style="font-weight: bold;"] 2-[{] [HTML] [CSS] [style="font-weight: bold;"] (trifl}{[HTML]}[uoro){[HTML]}[methox}{[HTML]}[y){[HTML]}[phen]{[HTML]}[ylmethyl}{[HTML]}[propa]{[HTML]}[n]{[HTML]}[1]{[HTML]}[-o]{[HTML]}l[/]{*}[CAS no.]{1019110}{74}{7}{*}] represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications.* Its unique structural features,* including*[*][b][/b]*the*[*][b][/b]*amino group,*[*][b][/b]*the*[*][b][/b]*trifl*[uoro]*methox*[y]*substituent,*[*][b][/b]*and*[*][b][/b]*the*[*][b][/b]*propa*[n]*o*[l]*backbone,*[*][b][/b]*make*[*][b][/b]*it*a*[*][b][/b]*versatile*[*][b][/b]*intermediate*[*][b][/b]*for*synthetic*chemistry*[*][b][/b]*and*a*promising*candidate*for*further exploitation in therapeutic contexts.*

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